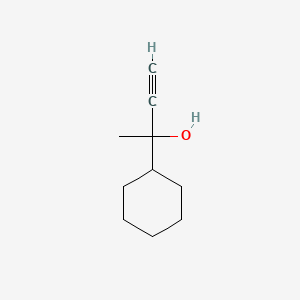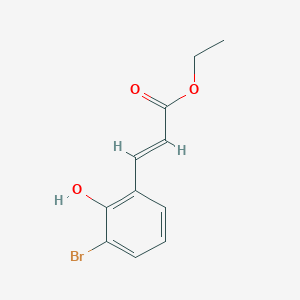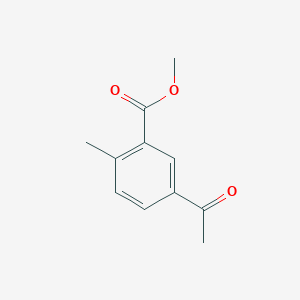![molecular formula C14H27BSi B11760176 [(1E)-3-{9-borabicyclo[3.3.1]nonan-9-yl}prop-1-en-1-yl]trimethylsilane](/img/structure/B11760176.png)
[(1E)-3-{9-borabicyclo[3.3.1]nonan-9-yl}prop-1-en-1-yl]trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1E)-3-{9-borabicyclo[331]nonan-9-yl}prop-1-en-1-yl]trimethylsilane is a complex organosilicon compound that features a borabicyclo structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-3-{9-borabicyclo[3.3.1]nonan-9-yl}prop-1-en-1-yl]trimethylsilane typically involves the reaction of 9-borabicyclo[3.3.1]nonane with trimethylsilylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a temperature range of 50-100°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reactors and more efficient catalysts to increase the yield and purity of the product. Continuous flow reactors and automated systems can also be employed to streamline the production process and reduce costs.
化学反応の分析
Types of Reactions
[(1E)-3-{9-borabicyclo[3.3.1]nonan-9-yl}prop-1-en-1-yl]trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced borabicyclo derivatives.
Substitution: The compound can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, sodium borohydride, and various halogens. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, reduced borabicyclo derivatives, and substituted organosilicon compounds
科学的研究の応用
[(1E)-3-{9-borabicyclo[3.3.1]nonan-9-yl}prop-1-en-1-yl]trimethylsilane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the development of boron-containing drugs and imaging agents due to its unique borabicyclo structure.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the production of advanced materials, including high-performance polymers and coatings.
作用機序
The mechanism of action of [(1E)-3-{9-borabicyclo[3.3.1]nonan-9-yl}prop-1-en-1-yl]trimethylsilane involves its interaction with molecular targets such as enzymes and receptors. The borabicyclo structure allows it to form stable complexes with various biomolecules, influencing their activity and function. This interaction can lead to changes in cellular pathways and processes, making it a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
9-borabicyclo[3.3.1]nonane: A precursor to the compound, used in similar applications.
Trimethylsilylacetylene: Another precursor, used in the synthesis of various organosilicon compounds.
Boron-containing drugs: Compounds like boronic acids and boronate esters, used in medicinal chemistry.
Uniqueness
[(1E)-3-{9-borabicyclo[3.3.1]nonan-9-yl}prop-1-en-1-yl]trimethylsilane is unique due to its combination of borabicyclo and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for use in various scientific and industrial applications.
特性
分子式 |
C14H27BSi |
|---|---|
分子量 |
234.26 g/mol |
IUPAC名 |
[(E)-3-(9-borabicyclo[3.3.1]nonan-9-yl)prop-1-enyl]-trimethylsilane |
InChI |
InChI=1S/C14H27BSi/c1-16(2,3)12-6-11-15-13-7-4-8-14(15)10-5-9-13/h6,12-14H,4-5,7-11H2,1-3H3/b12-6+ |
InChIキー |
ITFIYPHLGJMVNS-WUXMJOGZSA-N |
異性体SMILES |
B1(C2CCCC1CCC2)C/C=C/[Si](C)(C)C |
正規SMILES |
B1(C2CCCC1CCC2)CC=C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 3-amino-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11760096.png)
![4-[2-Methyl-3-(pyridin-4-yl)phenyl]pyridine](/img/structure/B11760097.png)
![7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11760098.png)
![2-[2-(Furan-3-yl)ethenyl]-5-hydroxy-1-benzofuran-3-carbaldehyde](/img/structure/B11760100.png)



![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11760134.png)
![2-(4-methylphenyl)-3aH-imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B11760135.png)
![[(4-Bromo-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11760153.png)
![1-[3-(Bromomethyl)phenyl]-3-methylurea](/img/structure/B11760158.png)

![[(2-Chloro-6-fluoro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11760165.png)

